4-(diaminomethylidene)cyclohexa-2,5-dien-1-one;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybenzamidine hydrochloride can be synthesized through various chemical reactions. One common method involves the reaction of 4-hydroxybenzonitrile with ammonia in the presence of a catalyst to form 4-hydroxybenzamidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxybenzamidine hydrochloride typically involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reaction is carried out in specialized reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzamidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamidines, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxybenzamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is used in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of enzyme inhibitors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxybenzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Hydroxybenzamidine hydrochloride include:
- 4-Aminobenzamidine hydrochloride
- 4-Hydroxybenzonitrile
- 4-Hydroxybenzaldehyde
Uniqueness
What sets 4-Hydroxybenzamidine hydrochloride apart from these similar compounds is its specific structure, which allows it to act as a potent enzyme inhibitor. Its unique combination of functional groups enables it to interact with a wide range of molecular targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-(diaminomethylidene)cyclohexa-2,5-dien-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4H,8-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADOZRQXRQAJDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)C=CC1=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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